

# PEG3-O-CH<sub>2</sub>COOH: An In-depth Technical Guide to a Versatile Hydrophilic Linker

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PEG3-O-CH<sub>2</sub>COOH**

Cat. No.: **B3178352**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role. It is not merely a spacer but a critical component that influences the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. **PEG3-O-CH<sub>2</sub>COOH**, a short-chain, monodisperse polyethylene glycol (PEG) derivative, has emerged as a valuable hydrophilic linker. Its structure, featuring a terminal hydroxyl group and a carboxylic acid, provides a versatile platform for bioconjugation while imparting favorable physicochemical properties to the final molecule. This technical guide provides a comprehensive overview of **PEG3-O-CH<sub>2</sub>COOH**, including its properties, synthesis, and applications, supported by experimental protocols and data to aid researchers in its effective utilization.

## Core Properties of PEG3-O-CH<sub>2</sub>COOH

**PEG3-O-CH<sub>2</sub>COOH**, also known by its IUPAC name 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid, is a heterobifunctional linker. The ethylene glycol repeats confer hydrophilicity, which is crucial for improving the solubility of often hydrophobic drug payloads or protein ligands.<sup>[1]</sup>

Physicochemical and General Properties:

| Property           | Value                                               | Source                                  |
|--------------------|-----------------------------------------------------|-----------------------------------------|
| CAS Number         | 51951-05-4                                          | <a href="#">[2]</a>                     |
| Molecular Formula  | C8H16O6                                             | <a href="#">[2]</a>                     |
| Molecular Weight   | 208.21 g/mol                                        | <a href="#">[2]</a>                     |
| IUPAC Name         | 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy) acetic acid | <a href="#">[2]</a>                     |
| Synonyms           | HO-PEG3-CH <sub>2</sub> COOH,<br>PROTAC Linker 8    | <a href="#">[2]</a>                     |
| Appearance         | Solid, semi-solid, or liquid                        | <a href="#">[3]</a>                     |
| Purity             | Typically ≥95%                                      | <a href="#">[2]</a>                     |
| Storage Conditions | Sealed in a dry environment at<br>2-8°C or -20°C    | <a href="#">[2]</a> <a href="#">[3]</a> |

## Applications in Drug Development

The primary utility of **PEG3-O-CH<sub>2</sub>COOH** lies in its role as a linker in complex therapeutic modalities like PROTACs and ADCs.

## PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[4\]](#) The linker in a PROTAC is a critical determinant of the efficacy of the resulting degrader. PEG linkers are the most commonly used motifs in PROTAC design, with statistics showing their use in 54% of reported PROTACs.[\[4\]](#)

The inclusion of a hydrophilic PEG linker, such as **PEG3-O-CH<sub>2</sub>COOH**, offers several advantages:

- Increased Water Solubility: It enhances the solubility of the often hydrophobic PROTAC molecule, which can improve cell permeability and oral absorption.[\[4\]](#)

- Optimal Length and Flexibility: The defined length of the PEG3 unit provides a precise spacer to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.<sup>[5]</sup>

#### Signaling Pathway Example: Androgen Receptor (AR) Degradation

The Androgen Receptor (AR) is a key driver in prostate cancer.<sup>[6][7]</sup> PROTACs that target AR for degradation represent a promising therapeutic strategy, especially in castration-resistant prostate cancer (CRPC).<sup>[8]</sup> The first small-molecule PROTAC developed in 2008 to degrade AR utilized a PEG-based linker.<sup>[2]</sup> While specific data for a PROTAC using the **PEG3-O-CH<sub>2</sub>COOH** linker is not readily available, the general principle is illustrated below. A PROTAC would consist of a ligand that binds to the AR, a linker such as **PEG3-O-CH<sub>2</sub>COOH**, and a ligand that binds to an E3 ligase like von Hippel-Lindau (VHL) or Cereblon (CRBN).



[Click to download full resolution via product page](#)

PROTAC-mediated degradation of the Androgen Receptor.

Representative Quantitative Data for AR PROTACs (using various linkers):

| PROTAC     | Target Protein    | E3 Ligase Ligand | DC50       | Dmax | Cell Line | Reference |
|------------|-------------------|------------------|------------|------|-----------|-----------|
| ARD-69     | Androgen Receptor | VHL              | 0.76 nM    | >95% | VCaP      | [3][9]    |
| ARD-69     | Androgen Receptor | VHL              | 0.86 nM    | >95% | LNCaP     | [3][9]    |
| ARD-69     | Androgen Receptor | VHL              | 10.4 nM    | >95% | 22Rv1     | [3]       |
| Compound 9 | Androgen Receptor | MDM2             | 10 $\mu$ M | -    | HeLa      | [4]       |

Note: The data presented is for PROTACs with different linkers but targeting the same protein, illustrating the range of potencies achievable.

## ADCs (Antibody-Drug Conjugates)

ADCs are a class of biopharmaceuticals designed as a targeted therapy for cancer.[10] They consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[10] Hydrophilic linkers like **PEG3-O-CH<sub>2</sub>COOH** are used to:

- Mitigate Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic. Attaching them to an antibody can lead to aggregation and rapid clearance from circulation. A hydrophilic PEG linker can create a "protective shield" around the payload, improving the overall solubility and stability of the ADC.[10]
- Improve Pharmacokinetics: The PEG chain can prolong the circulation half-life of the ADC by creating a hydration shell, which reduces non-specific clearance.[10]
- Enable Higher Drug-to-Antibody Ratios (DARs): By preventing aggregation, hydrophilic linkers can allow for the attachment of more drug molecules per antibody, potentially increasing the potency of the ADC.[10]

Signaling Pathway Example: HER2-Targeted Therapy

Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast, gastric, and other cancers, making it a key therapeutic target.<sup>[11]</sup> ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (T-DXd), have shown significant clinical success.<sup>[12]</sup> A hydrophilic linker like **PEG3-O-CH<sub>2</sub>COOH** can be incorporated into the design of such ADCs to improve their therapeutic index.



[Click to download full resolution via product page](#)

Mechanism of action for a HER2-targeted ADC.

Representative Data for ADCs with Hydrophilic Linkers:

Studies on ADCs with varying PEG linker lengths have demonstrated the impact on pharmacokinetics and tolerability. While specific data for a PEG3 linker is limited, a study on ADCs with different PEG sizes provides valuable insights.

| ADC Construct            | Linker | Clearance Rate (mL/day/kg) | Tolerability in Mice (50 mg/kg dose) | Reference |
|--------------------------|--------|----------------------------|--------------------------------------|-----------|
| Non-binding IgG-PEG-MMAE | PEG2   | High                       | Not tolerated                        | [13]      |
| Non-binding IgG-PEG-MMAE | PEG4   | High                       | Not tolerated                        | [13]      |
| Non-binding IgG-PEG-MMAE | PEG8   | Moderate                   | Tolerated                            | [13]      |
| Non-binding IgG-PEG-MMAE | PEG12  | Low                        | Tolerated                            | [13]      |

This data suggests that while very short PEG linkers (like PEG2 and PEG4) may not be sufficient to overcome the hydrophobicity of the payload, leading to rapid clearance and poor tolerability, slightly longer chains begin to show significant improvements. A PEG3 linker would fall within this critical range where its properties would need to be carefully evaluated.

## Experimental Protocols

### Synthesis of PEG3-O-CH<sub>2</sub>COOH (Representative Protocol)

A specific, detailed protocol for the synthesis of **PEG3-O-CH<sub>2</sub>COOH** is not widely published. However, a plausible synthetic route can be inferred from standard organic chemistry reactions. A two-step process involving a Williamson ether synthesis followed by an oxidation reaction is a common approach for similar molecules.

#### Step 1: Williamson Ether Synthesis to form the alcohol precursor

This step would involve reacting the sodium salt of diethylene glycol with 2-chloroethanol to form triethylene glycol. A more direct approach for a heterobifunctional PEG linker often involves protecting group chemistry to ensure selective reaction at one terminus.

#### Step 2: Selective Oxidation of the Terminal Alcohol

The terminal hydroxyl group of triethylene glycol can be selectively oxidized to a carboxylic acid. TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)-catalyzed oxidation is a mild and efficient method for this transformation.

Representative TEMPO-catalyzed Oxidation Protocol:

- Materials:
  - Triethylene glycol (or a suitable mono-protected precursor)
  - TEMPO
  - Sodium hypochlorite (bleach)
  - Sodium chlorite
  - Phosphate buffer (pH ~6.5)
  - Acetonitrile
  - Sodium sulfite
  - Dichloromethane (DCM)
  - Sodium sulfate
- Procedure:
  - Dissolve triethylene glycol in a mixture of acetonitrile and phosphate buffer.
  - Add TEMPO to the solution.
  - In a separate flask, prepare a solution of sodium chlorite in water.
  - Slowly and simultaneously add the sodium chlorite solution and a dilute solution of sodium hypochlorite to the reaction mixture, maintaining the temperature below 35°C.
  - Monitor the reaction by TLC or LC-MS until the starting material is consumed.

- Quench the reaction by adding a saturated solution of sodium sulfite.
- Acidify the mixture to pH 3-4 with HCl.
- Extract the product with dichloromethane.
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography to obtain pure **PEG3-O-CH<sub>2</sub>COOH**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PEG3-O-CH<sub>2</sub>COOH: An In-depth Technical Guide to a Versatile Hydrophilic Linker]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3178352#peg3-o-ch2cooh-as-a-hydrophilic-linker>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)